N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a dimethoxyphenyl group, and an imidazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.
Cyclopentyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(3,4-dimethoxyphenyl)acetamide
- N-cyclopentyl-2-(4-methoxyphenyl)acetamide
- N-cyclohexyl-N-cyclopentyl-N-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}alaninamide
Uniqueness
N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-7-8-15(16(11-14)24-2)21-10-9-19-18(21)25-12-17(22)20-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMBKPVSXELBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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